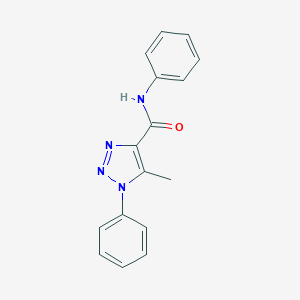

5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-N,1-diphenyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-12-15(16(21)17-13-8-4-2-5-9-13)18-19-20(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOBVTHQTMDHNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thermal Cycloaddition

Non-catalyzed thermal reactions between phenyl azide and acetylene derivatives (e.g., methyl propiolate) at elevated temperatures (80–100°C) form the triazole core. However, this method suffers from moderate yields (45–60%) and requires stringent purification.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Cu(I) catalysts enhance reaction rates and regioselectivity, favoring 1,4-disubstituted products. While efficient for simpler triazoles, achieving the 5-methyl substitution pattern in this compound demands tailored alkynes, such as methyl-substituted β-ketoesters.

DBU-Promoted Cycloaddition with β-Ketoesters

A high-yielding approach involves the reaction of β-ketoesters with aryl azides under 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalysis.

General Procedure

-

Reagents : Ethyl acetoacetate (β-ketoester), phenyl azide, DBU, acetonitrile.

-

Conditions : Stirring at 50°C for 12–24 hours.

-

Workup : Solvent evaporation followed by flash chromatography (MeOH/DCM/AcOH).

This method produces ethyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate intermediates (75–85% yield). Subsequent hydrolysis (LiOH/MeOH/H2O) yields the carboxylic acid, which is converted to the carboxamide via amidation.

Spectroscopic Validation

This two-step method is widely cited for scalability and reproducibility.

Step 1: Synthesis of 5-Methyl-1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Step 2: Amidation via Acid Chloride

Analytical Data

Coupling-Agent-Mediated Amidation

For laboratories avoiding SOCl2, carbodiimide-based coupling offers a safer alternative.

General Procedure

-

Reagents : Triazole carboxylic acid, aniline, EDC, HOBt, DCM.

-

Conditions : Stirring at room temperature for 5 hours.

-

Workup : Washing with HCl/NaHCO3, column chromatography.

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Types of Reactions

5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding triazole N-oxides.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted triazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Research has demonstrated that derivatives of triazole compounds exhibit selective herbicidal activity. For instance, 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide has been shown to effectively target broadleaf and gramineous weeds without harming crops such as rice, wheat, and corn. This selectivity is crucial for sustainable agricultural practices.

Case Study: Herbicide Efficacy

A study evaluated the effectiveness of this compound in various formulations against common agricultural weeds. The results indicated that at concentrations ranging from 0.1% to 50%, the compound significantly reduced weed biomass while maintaining crop health .

Fungicidal Activity

In addition to its herbicidal properties, the compound has also been identified as a potential fungicide. Its structure allows it to interfere with fungal cell processes, making it effective against a range of fungal pathogens.

Case Study: Antifungal Testing

A series of experiments assessed the antifungal activity of this compound against fungi such as Aspergillus and Candida species. The compound demonstrated significant inhibition of fungal growth at low concentrations, indicating its potential for agricultural use as a fungicide .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of triazole derivatives. Specifically, this compound has shown promising antibacterial activity against strains like Staphylococcus aureus.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

These findings suggest that the compound could be developed into an effective antimicrobial agent for clinical applications.

Wirkmechanismus

The mechanism of action of 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria and fungi.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The following table summarizes key structural differences and properties of 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide and its analogues:

Crystallographic Insights

- The triazole core adopts a planar conformation, with substituents influencing crystal packing. For example, 1-methoxy-5-methyl-N-phenyl- analogues form hydrogen-bonded dimers via amide groups, stabilizing the lattice .

- Software such as SHELXL and WinGX are critical for refining crystal structures, especially for analogues with anisotropic displacement parameters .

Biologische Aktivität

5-Methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate azides and alkynes through a click chemistry approach. The compound's structure has been confirmed using various spectroscopic techniques including NMR and mass spectrometry. For instance, the molecular formula is determined to be C16H14N4O with a molar mass of 278.31 g/mol .

Anticancer Properties

One of the most notable biological activities of this compound is its anticancer potential. Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. In a study involving the NCI-60 cancer cell line panel, compounds similar to this compound demonstrated up to 97% inhibition of cell growth in certain cancer types .

Table 1: Anticancer Activity Against Various Cell Lines

The mechanism of action appears to involve the inhibition of topoisomerase II enzymes, which are crucial for DNA replication and repair processes in cancer cells. This inhibition leads to cell cycle arrest and subsequent apoptosis in treated cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective activities. Studies show that related triazole compounds can inhibit neuroinflammation and protect against oxidative stress by modulating signaling pathways such as NF-kB . These properties suggest potential applications in treating neurodegenerative diseases.

Case Studies

Case Study 1: Anticancer Efficacy

A detailed study assessed the efficacy of several triazole derivatives including this compound against breast cancer cell lines (MCF7). The compound exhibited a dose-dependent response with significant cytotoxicity observed at concentrations as low as 10 µM. Flow cytometry analysis revealed that treatment led to G2/M phase arrest and increased apoptotic markers such as Annexin V positivity .

Case Study 2: Neuroprotection

In a model of Alzheimer's disease induced by scopolamine in mice, derivatives containing the triazole moiety showed improved cognitive function and reduced markers of neuroinflammation. Behavioral tests indicated enhanced memory retention in treated groups compared to controls .

Q & A

Q. What are the key synthetic challenges in preparing 5-methyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide, and how can they be methodologically addressed?

The synthesis of triazole-carboxamide derivatives typically involves cyclocondensation reactions. A common challenge is achieving regioselectivity during triazole ring formation. For example, intermediates like 4-fluoro-N-(4-methylphenyl)benzenecarboximidoyl chloride (derived from 4-fluoroaniline and 4-methylphenyl isocyanide) are reacted with sodium azide to form the triazole core . Low solubility of intermediates may require solvent optimization (e.g., DMF or DMSO) or microwave-assisted synthesis to enhance reaction efficiency. Purification via column chromatography (using hexane/ethyl acetate gradients) and characterization via -NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) are critical steps .

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR spectroscopy : Key signals include the methyl group (δ ~2.4 ppm) and carboxamide NH (δ ~10.2 ppm). Discrepancies in splitting patterns may indicate impurities .

- X-ray crystallography : Single-crystal analysis can confirm bond angles and dihedral angles (e.g., triazole ring planarity). For example, related compounds like 1-[4-(difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide have been structurally resolved with , demonstrating reliable accuracy .

- Mass spectrometry : Molecular ion peaks (e.g., 311.31 for CHFNO) should align with theoretical values .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for triazole-carboxamide derivatives?

Discrepancies in activity (e.g., enzyme inhibition vs. cytotoxicity) often arise from solubility limitations or assay conditions. Methodological solutions include:

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or structural analogs with hydrophilic substituents (e.g., –OH or –NH) .

- Dose-response normalization : Account for batch-to-batch purity variations via HPLC quantification (>98% purity threshold) .

- Mechanistic validation : Pair enzyme inhibition assays (e.g., IC values for HDAC or PDE) with cellular models (e.g., cancer cell lines) to confirm target engagement .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

Advanced approaches include:

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability .

- Molecular docking : Screen derivatives against target enzymes (e.g., carbonic anhydrase IX) using software like AutoDock Vina. For example, substituent positioning at the 4-carboxamide group may enhance binding affinity .

- ADMET prediction : Tools like SwissADME can forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What factorial design principles apply to optimizing reaction conditions for triazole-carboxamide synthesis?

A 2 factorial design can systematically evaluate variables:

- Factors : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%).

- Responses : Yield, regioselectivity, and purity. For example, higher temperatures may favor triazole cyclization but risk decomposition .

- Statistical analysis : ANOVA can identify significant interactions (e.g., solvent × temperature) and derive Pareto-optimal conditions .

Methodological Challenges and Solutions

Q. How can researchers address low reproducibility in biological assays involving triazole-carboxamides?

- Standardized protocols : Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid solvent-induced artifacts .

- Positive controls : Include known inhibitors (e.g., SAHA for HDAC assays) to validate assay conditions .

- Inter-lab validation : Collaborate across institutions to confirm activity thresholds (e.g., IC ± 10% variability) .

Q. What advanced techniques characterize the supramolecular interactions of this compound in solid-state formulations?

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C) for formulation screening .

- Powder X-ray Diffraction (PXRD) : Monitor crystallinity changes during lyophilization or milling .

- Solid-state NMR : Resolve hydrogen-bonding networks between carboxamide groups and excipients .

Future Research Directions

Q. What unexplored biological targets are plausible for this compound?

Emerging targets include:

- Neurodegenerative pathways : Modulate tau protein aggregation via triazole-mediated chelation of metal ions (e.g., Cu) .

- Antimicrobial resistance : Explore efflux pump inhibition in Gram-negative bacteria using lipophilic analogs .

Q. How can AI-driven platforms accelerate the discovery of triazole-carboxamide derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.